

# Evaluating the Long-Term Efficacy of Tirbanibulin (KX-01) Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KX-01-191 |           |
| Cat. No.:            | B2444129  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy of Tirbanibulin (KX-01), a novel topical medication, in comparison to established alternative treatments. The primary focus of this analysis is on its application for actinic keratosis (AK), for which extensive clinical trial data is available. Its investigational use in plaque psoriasis is also discussed, highlighting the current stage of research.[1][2][3]

### Overview of Tirbanibulin (KX-01)

Tirbanibulin is a first-in-class dual inhibitor of tubulin polymerization and Src kinase signaling.[3] [4][5] This dual mechanism of action disrupts cell division and key signaling pathways involved in cell proliferation and survival, making it an effective agent against the rapidly dividing atypical keratinocytes characteristic of actinic keratosis.[5][6] Marketed under the brand name Klisyri, it is approved for the topical treatment of actinic keratosis on the face or scalp.[4][7]

### **Long-Term Efficacy in Actinic Keratosis**

Clinical studies have demonstrated the efficacy and safety of a short, five-day course of tirbanibulin 1% ointment for the treatment of actinic keratosis.[8][9]

Efficacy Data:



Phase III clinical trials have shown significant clearance of AK lesions. At day 57, complete clearance of lesions in the treated area was observed in 44-54% of patients treated with tirbanibulin, compared to 5-13% in the placebo group.[4] The median reduction in the number of AK lesions was reported to be 87.5% with tirbanibulin treatment.[10]

#### Long-Term Recurrence:

Long-term follow-up data from pivotal Phase 3 trials indicated an estimated recurrence rate of 47% at one year among patients who had achieved complete clearance at day 57.[11][12] It is important to note that direct head-to-head long-term recurrence studies with other field therapies are limited.[12]

# Comparative Analysis: Tirbanibulin vs. Alternative AK Treatments

The following table summarizes the performance of tirbanibulin in comparison to other standard treatments for actinic keratosis.



| Treatment                     | Mechanism of<br>Action                                                  | Typical<br>Treatment<br>Duration          | Complete<br>Clearance<br>Rate (approx.) | Common Side<br>Effects                                                                        |
|-------------------------------|-------------------------------------------------------------------------|-------------------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------|
| Tirbanibulin (1% ointment)    | Dual inhibitor of tubulin polymerization and Src kinase signaling[5][6] | 5 consecutive<br>days[13]                 | 44-54% at day<br>57[4]                  | Mild to moderate erythema, flaking/scaling, pruritus, and pain at the application site[7][11] |
| 5-Fluorouracil (5-<br>FU)     | Inhibits DNA<br>synthesis[14]                                           | 2-4 weeks, twice daily[15]                | ~52%[16]                                | Erythema, erosion, pain, dryness, edema[15]                                                   |
| Imiquimod (5%<br>cream)       | Immune<br>response<br>modifier[14]                                      | 2-3 times weekly<br>for 4-16<br>weeks[16] | ~70%[16]                                | Local inflammatory reactions, including erythema, crusting, and ulceration.                   |
| Cryotherapy                   | Freezing and destruction of lesions with liquid nitrogen[14]            | Single session<br>per lesion              | Up to 75%[16]                           | Blistering,<br>scarring,<br>changes in skin<br>texture and<br>pigmentation[17]                |
| Photodynamic<br>Therapy (PDT) | Application of a photosensitizing agent followed by light exposure[16]  | Single session                            | Up to 91%[16]                           | Pain, burning sensation, erythema, swelling during and after treatment.[17]                   |

# **Experimental Protocols**



# Phase III Clinical Trial Protocol for Tirbanibulin in Actinic Keratosis (Summarized)

This summarizes the general protocol for the pivotal Phase III trials evaluating tirbanibulin for AK.

- Patient Population: Adult patients with 4 to 8 clinically typical, visible, non-hyperkeratotic, and non-hypertrophic actinic keratoses within a contiguous 25 cm<sup>2</sup> treatment area on the face or scalp.[13]
- Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group studies.[12][13]
- Treatment Regimen: Patients self-administered tirbanibulin 1% ointment or a vehicle ointment to the entire 25 cm² treatment field once daily for 5 consecutive days.[13]
- Primary Efficacy Endpoint: The primary endpoint was the percentage of participants with 100% clearance of AK lesions at day 57 within the treatment area.[7]
- Safety and Tolerability Assessment: Local site reactions (LSRs), such as erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration, were graded by investigators. Treatment-emergent adverse events were also recorded.[11]
- Long-Term Follow-up: Patients who achieved complete clearance at Day 57 were followed for one year to assess the recurrence of AK lesions.[12]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of tirbanibulin and a typical experimental workflow for its clinical evaluation.





Click to download full resolution via product page

Caption: Tirbanibulin's dual mechanism of action.





Click to download full resolution via product page

Caption: Phase III clinical trial workflow for Tirbanibulin.



#### **Tirbanibulin for Plaque Psoriasis**

The therapeutic potential of tirbanibulin for plaque psoriasis is currently under investigation.[1] [2] A Phase I clinical trial was conducted to evaluate the safety, tolerability, and activity of different strengths of tirbanibulin ointment in patients with plaque-type psoriasis.[2][18]

#### **Preliminary Findings:**

The Phase I study, which involved dose-escalation stages, found that tirbanibulin ointment was generally safe and well-tolerated, with most treatment-emergent adverse events being mild-to-moderate application site reactions.[2] In the highest concentration group (1% ointment applied for four weeks), a promising level of activity was observed, with 50% of subjects showing a 50% or greater reduction in the target area score.

#### **Current Status:**

As of now, tirbanibulin for plaque psoriasis is in the early stages of clinical development. Long-term efficacy and comparative data with standard psoriasis treatments are not yet available. Standard treatments for plaque psoriasis include topical corticosteroids, vitamin D analogues, phototherapy, and systemic agents (oral medications and biologics).[19][20][21][22][23] Further clinical trials are necessary to establish the long-term efficacy and safety profile of tirbanibulin for this indication.

#### Conclusion

Tirbanibulin offers a novel, short-duration topical treatment for actinic keratosis with a favorable safety profile. Its efficacy in achieving complete lesion clearance is comparable to some existing therapies, although long-term recurrence rates warrant consideration in treatment decisions. For plaque psoriasis, tirbanibulin shows early promise, but comprehensive long-term efficacy data is pending further clinical investigation. As with any therapeutic, the choice of treatment should be individualized based on lesion characteristics, patient preference, and a thorough discussion of potential benefits and risks.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirbanibulin: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Tirbanibulin? [synapse.patsnap.com]
- 6. Tirbanibulin for Actinic Keratosis: Insights into the Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirbanibulin Wikipedia [en.wikipedia.org]
- 8. Tirbanibulin Ointment 1% as a Novel Treatment for Actinic Keratosis: Phase 1 and 2
   Results JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. Real-World Efficacy of Tirbanibulin in Actinic Keratosis Treatment: Expert Consensus and Clinical Insights PMC [pmc.ncbi.nlm.nih.gov]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Profile of Tirbanibulin for the Treatment of Actinic Keratosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Actinic Keratosis StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Treatment Options for Actinic Keratoses | AAFP [aafp.org]
- 16. droracle.ai [droracle.ai]
- 17. Actinic keratosis Diagnosis & treatment Mayo Clinic [mayoclinic.org]
- 18. Topical Tirbanibulin, a Dual Src Kinase and Tubulin Polymerization Inhibitor, for the Treatment of Plaque-Type Psoriasis: Phase I Results PMC [pmc.ncbi.nlm.nih.gov]
- 19. Psoriasis Treatments: How to Get Rid of Psoriasis [webmd.com]
- 20. dermnetnz.org [dermnetnz.org]
- 21. Psoriasis Treatment NHS [nhs.uk]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. Treatments for Plaque Psoriasis, According to Dermatologists [health.com]



To cite this document: BenchChem. [Evaluating the Long-Term Efficacy of Tirbanibulin (KX-01) Treatment: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2444129#evaluating-the-long-term-efficacy-of-kx-01-191-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com